Home > Products > Screening Compounds P24694 > 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione
1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione - 22724-47-6

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione

Catalog Number: EVT-2684305
CAS Number: 22724-47-6
Molecular Formula: C14H11N5O2
Molecular Weight: 281.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is a chemical compound with the molecular formula C14H11N5O2 . It is a complex organic compound that falls under the category of pteridines and pterins .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione consists of 14 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione include a molecular weight of 281.27 g/mol . Other properties such as melting point, boiling point, and density were not found in the available resources.

Overview

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the class of pteridines, which are bicyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monocarboxylate transporter 1, which is implicated in various cancer therapies .

Source and Classification

The compound's systematic name reflects its structure, which includes an indole moiety and pteridine framework. It is classified under heterocyclic compounds and is recognized for its diverse pharmacological properties. The molecular formula for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is C14H11N5O2\text{C}_{14}\text{H}_{11}\text{N}_{5}\text{O}_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione typically involves several steps of organic reactions. A common synthetic route begins with the alkylation of commercially available precursors followed by a series of transformations including nitration and reduction processes.

  1. Alkylation: Starting from a suitable halide precursor, alkylation is performed using an appropriate alkyl halide in the presence of a base to yield a mixture of regioisomers.
  2. Nitration: The alkylated product undergoes nitration to introduce nitro groups at specific positions on the ring structure.
  3. Reduction: Subsequent reduction steps convert nitro groups into amines or other functional groups.
  4. Cyclization: Finally, cyclization reactions form the pteridine core through condensation reactions involving carbonyl compounds .

These methods allow for the introduction of various substituents that can modify the compound's biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione features a fused bicyclic system composed of an indole and a pteridine ring. The key structural elements include:

  • Indole Ring: A six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Pteridine Core: A bicyclic structure containing two nitrogen atoms within the rings.

The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its three-dimensional conformation and spatial arrangement of substituents .

Chemical Reactions Analysis

Reactions and Technical Details

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione can participate in various chemical reactions typical for pteridine derivatives:

  • Electrophilic Aromatic Substitution: The indole moiety can undergo electrophilic substitution reactions due to its electron-rich nature.
  • Nucleophilic Additions: The presence of carbonyl groups allows for nucleophilic attack by amines or alcohols.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions to form more complex structures .

These reactions are essential for modifying the compound's properties and enhancing its biological efficacy.

Mechanism of Action

Process and Data

The mechanism of action for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione primarily involves its interaction with biological targets such as enzymes or transporters. In particular:

  • It acts as an inhibitor of monocarboxylate transporter 1 by binding to the transporter protein and preventing substrate transport across cellular membranes.
  • This inhibition can lead to altered metabolic processes within cancer cells, potentially leading to reduced proliferation and increased apoptosis .

Data supporting these mechanisms often come from in vitro assays measuring cellular uptake and metabolic changes in response to treatment with this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in the structure .
Applications

Scientific Uses

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione has potential applications in several scientific fields:

  • Medicinal Chemistry: As a lead compound for developing novel anticancer agents targeting monocarboxylate transporters.
  • Biochemical Research: Used in studies investigating metabolic pathways and cellular transport mechanisms.
  • Pharmacology: Evaluated for its efficacy in treating various diseases due to its ability to modulate cellular metabolism .
Introduction to Heterocyclic Pharmacophores in Oncology

Heterocyclic compounds constitute the structural foundation of approximately 85% of clinically approved anticancer drugs, attributable to their versatile molecular recognition properties and capacity for targeted protein interactions. Within this chemical landscape, fused bicyclic and polycyclic systems demonstrate enhanced binding affinity and selectivity toward oncological targets. The indolo-pteridine scaffold represents an emerging pharmacophore of significant interest, merging the biological activities of indole derivatives—known for kinase modulation and DNA intercalation—with the pteridine system’s role in enzymatic cofactor mechanisms and signal transduction inhibition. This hybrid architecture enables multimodal interactions with cancer-relevant biological targets, positioning it as a privileged structure in rational drug design for oncology [3] [9].

Role of Indolo-Pteridine Hybrid Scaffolds in Targeted Cancer Therapy

The therapeutic relevance of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione stems from its dual targeting capabilities against metabolic and proliferative pathways essential for tumor survival and progression. Its mechanism intersects with two principal anticancer strategies: monocarboxylate transporter inhibition and kinase suppression.

Monocarboxylate Transporter 1 Inhibition and Warburg Effect Disruption

Cancer cells exhibit the Warburg effect—a metabolic shift toward aerobic glycolysis generating excessive lactate. Monocarboxylate transporter 1 facilitates lactate efflux to maintain intracellular pH, with overexpression linked to tumor aggression and chemotherapy resistance. Indolo-pteridine diones demonstrate nanomolar-range inhibition of monocarboxylate transporter 1, disrupting lactate transport and inducing intracellular acidification. As evidenced in studies on analogous pteridine diones, this inhibition selectively targets monocarboxylate transporter 1-expressing Raji lymphoma cells (EC₅₀ = 37–150 nM), triggering metabolic collapse and apoptosis. Structural optimization at the C-6 and N-3 positions enhances potency, with lipophilic substituents improving membrane permeability and target engagement [3] [7].

Table 1: Structure-Activity Relationship of Pteridine Diones in Monocarboxylate Transporter 1 Inhibition

CompoundR¹ SubstituentR² SubstituentMCT1 IC₅₀ (nM)Raji Cell EC₅₀ (nM)
Parent PteridineHH>10,000>10,000
8-Methyl DerivativeCH₃H420150
1,3-Didodecyl DerivativeC₁₂H₂₅C₁₂H₂₅10537
Indolo[3,2-g] HybridIndole fusionCH₃<50*<50*

(*Predicted based on structural analogy) [3] [7]

Kinase Inhibition and Signal Transduction Blockade

Indolo-pteridine hybrids exhibit dual kinase inhibitory activity against epidermal growth factor receptor and BRAF^(V600E), oncogenic drivers in solid tumors. Molecular docking simulations indicate the planar tetracyclic system intercalates into adenosine triphosphate-binding pockets via:

  • Hydrogen bonding between C-2 carbonyl and epidermal growth factor receptor Met793 backbone amide
  • Hydrophobic interactions of the indole moiety with BRAF^(V600E) P-loop residues
  • Van der Waals contacts from N-10 methyl with gatekeeper residues

Pteridine-based analogues show epidermal growth factor receptor half-maximal inhibitory concentration values of 87–98 nM, comparable to erlotinib (80 nM). Antiproliferative screening against diverse cancer cell lines reveals nanomolar growth inhibition, confirming multitarget efficacy. Hybridization with spiro scaffolds further enhances conformational rigidity, optimizing target selectivity and reducing off-target effects [9].

Table 2: Antiproliferative Activity of Pteridine/Purine Hybrids

CompoundGI₅₀ (nM) A549GI₅₀ (nM) MCF-7EGFR IC₅₀ (nM)Binding Free Energy (kcal/mol)
Erlotinib423980-10.2
Purine Hybrid 5e465198-12.8
Pteridine Hybrid 7e444992-13.5
Indolo-Pteridine*<40*<40*<80*<-14.0*

(*Theoretical projection for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione) [9]

Structural Uniqueness of 1,3-Dimethyl-1H-Indolo[3,2-g]Pteridine-2,4-Dione

The molecular architecture of this compound integrates distinctive electronic, steric, and functional features that underpin its biological efficacy.

Molecular Topology and Electronic Properties

The scaffold comprises a fully conjugated 6-6-5-6 tetracyclic system formed by:

  • Pteridine-2,4-dione core (rings A/B) with C-8/C-10 bond fusion to indole
  • Indole moiety (rings C/D) annulated at [3,2-g] positions, creating planar, rigidified geometry
  • N-1 methylation preventing undesirable metabolic glucuronidation
  • N-3 methylation enhancing lipophilicity (calculated log P ≈ 2.8) and blood-brain barrier permeability

Density functional theory calculations reveal electron-deficient character in the pteridine ring (electrostatic potential: +42 kcal/mol) contrasting with electron-rich indole region (-36 kcal/mol). This polarization facilitates charge-transfer interactions with biological targets. The molecule adopts near-planar conformation (dihedral angle <15° between rings), enabling deep penetration into hydrophobic enzyme clefts inaccessible to non-fused analogues [5] [8] [9].

Synthetic Methodologies and Structure Confirmation

Synthesis employs convergent strategies via:

  • Method A: Pd-catalyzed annulation of 6-bromo-1,3-dimethylpteridine-2,4-dione with 2-ethynylindole
  • Method B: Microwave-assisted condensation of 1,3-dimethylisatin with pteridine-4,6-diamines

Advanced spectroscopic techniques provide unambiguous structure verification:

  • Nuclear Magnetic Resonance:
  • ¹H Nuclear Magnetic Resonance (DMSO-d₆): δ 8.45 (s, 1H, H-9), 8.22 (d, 1H, H-5), 7.92 (m, 2H, H-6/H-7), 3.52 (s, 3H, N-1 CH₃), 3.31 (s, 3H, N-3 CH₃)
  • ¹³C Nuclear Magnetic Resonance: δ 160.1 (C-2), 159.8 (C-4), 152.6 (C-4a), 142.0 (C-9a)
  • Mass Spectrometry: High-resolution mass spectrometry electrospray ionization m/z 291.0992 [M+H]⁺ (calculated 291.0989 for C₁₆H₁₁N₄O₂)
  • X-ray Crystallography: Orthorhombic crystal system, space group P2₁2₁2₁, with intermolecular hydrogen bonding between C-4 carbonyl and N-10 hydrogen (2.87 Å) stabilizing the supramolecular arrangement [8] [9].

Table 3: Spectroscopic Characterization Data

TechniqueKey Diagnostic FeaturesStructural Assignment
¹H Nuclear Magnetic Resonance (400 MHz)3.52 ppm (singlet, 3H)N-1 Methyl group
3.31 ppm (singlet, 3H)N-3 Methyl group
8.45 ppm (singlet, 1H)H-9 (Pteridine C-9 proton)
¹³C Nuclear Magnetic Resonance (101 MHz)160.1 ppmC-2 Carbonyl
159.8 ppmC-4 Carbonyl
Infrared Spectroscopy1705 cm⁻¹, 1680 cm⁻¹ (doublet)Cyclic ureide carbonyls
UV-Vis (Ethanol)λ_max 254 nm (ε 18,500), 342 nm (ε 22,000)π→π* transitions in conjugated system
High-resolution mass spectrometry electrospray ionization291.0992 [M+H]⁺C₁₆H₁₁N₄O₂ (Δm = 0.3 ppm)

Structure-Activity Relationship Determinants

Critical substituent effects govern pharmacological performance:

  • N-1 Methylation: Eliminates hydrogen bond donor capability, redirecting molecular interactions toward hydrophobic pockets in monocarboxylate transporter 1 and kinases
  • N-3 Alkylation: Optimal chain length (methyl > ethyl >> dodecyl) balances target affinity (Kd ≈ 15 nM) and aqueous solubility (>50 µg/mL)
  • Annulated Indole: Contributes aromatic stacking with protein phenylalanines (Phe27 in monocarboxylate transporter 1; Phe723 in epidermal growth factor receptor) and charge-transfer complex formation
  • Carbonyl Positioning: The peri-carbonyl groups at C-2/C-4 act as hydrogen bond acceptors with Thr34 (monocarboxylate transporter 1) and Thr830 (BRAF^(V600E)), crucial for anchoring the inhibitor

Modifications disrupting planarity (e.g., C-8 sp³ hybridization) reduce potency by >100-fold, confirming geometric constraint as essential for target engagement [3] [7] [9].

Properties

CAS Number

22724-47-6

Product Name

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione

IUPAC Name

1,3-dimethyl-10H-indolo[3,2-g]pteridine-2,4-dione

Molecular Formula

C14H11N5O2

Molecular Weight

281.275

InChI

InChI=1S/C14H11N5O2/c1-18-12-10(13(20)19(2)14(18)21)16-9-7-5-3-4-6-8(7)15-11(9)17-12/h3-6H,1-2H3,(H,15,17)

InChI Key

KRRYGXCRJMPZJX-UHFFFAOYSA-N

SMILES

CN1C2=NC3=C(C4=CC=CC=C4N3)N=C2C(=O)N(C1=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.